molecular formula C17H19ClO4 B389375 2-(2-Chloro-2-propenyl) 3-(1,1-dimethyl-2-propynyl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

2-(2-Chloro-2-propenyl) 3-(1,1-dimethyl-2-propynyl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Cat. No.: B389375
M. Wt: 322.8g/mol
InChI Key: FPSHTZYXFHJOHF-UHFFFAOYSA-N
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Description

2-(2-Chloro-2-propenyl) 3-(1,1-dimethyl-2-propynyl) bicyclo[221]hept-5-ene-2,3-dicarboxylate is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a chlorine atom, a propenyl group, and a propynyl group attached to a bicycloheptene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-2-propenyl) 3-(1,1-dimethyl-2-propynyl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-2-propenyl) 3-(1,1-dimethyl-2-propynyl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(2-Chloro-2-propenyl) 3-(1,1-dimethyl-2-propynyl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-2-propenyl) 3-(1,1-dimethyl-2-propynyl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-2-propenyl) 3-(1,1-dimethyl-2-propynyl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C17H19ClO4

Molecular Weight

322.8g/mol

IUPAC Name

2-O-(2-chloroprop-2-enyl) 3-O-(2-methylbut-3-yn-2-yl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C17H19ClO4/c1-5-17(3,4)22-16(20)14-12-7-6-11(8-12)13(14)15(19)21-9-10(2)18/h1,6-7,11-14H,2,8-9H2,3-4H3

InChI Key

FPSHTZYXFHJOHF-UHFFFAOYSA-N

SMILES

CC(C)(C#C)OC(=O)C1C2CC(C1C(=O)OCC(=C)Cl)C=C2

Canonical SMILES

CC(C)(C#C)OC(=O)C1C2CC(C1C(=O)OCC(=C)Cl)C=C2

Origin of Product

United States

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